N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14787018
Molecular Formula: C22H31N3O4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31N3O4 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H31N3O4/c1-29-19-9-5-8-18(14-19)25-15-17(13-21(25)27)22(28)24-11-10-23-20(26)12-16-6-3-2-4-7-16/h5,8-9,14,16-17H,2-4,6-7,10-13,15H2,1H3,(H,23,26)(H,24,28) |
| Standard InChI Key | KCVOILBEJSGXLO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3CCCCC3 |
Introduction
N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular structure that includes a pyrrolidine ring, a cyclohexylacetyl group, and a 3-methoxyphenyl moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Biological Activities and Potential Applications
While specific biological activities of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide are not reported in the search results, compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, or antiviral effects. Further research would be needed to determine its potential applications.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, structural characterization, and biological activity screening. Techniques such as NMR and mass spectrometry would be essential for confirming its structure, while in vitro and in vivo assays could reveal its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume